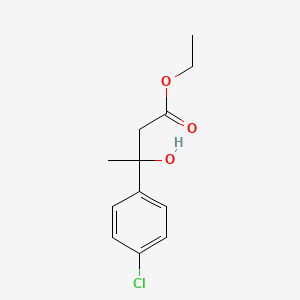

Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(4-chlorophenyl)-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-3-16-11(14)8-12(2,15)9-4-6-10(13)7-5-9/h4-7,15H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTWBLNPMXANJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40943462 | |

| Record name | Ethyl 3-(4-chlorophenyl)-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21133-98-2 | |

| Record name | Ethyl 4-chloro-β-hydroxy-β-methylbenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21133-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021133982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-(4-chlorophenyl)-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Chiral Synthesis and Building Block Chemistry

The value of Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate in organic synthesis is intrinsically linked to its identity as a chiral β-hydroxy ester. This class of compounds is widely recognized as a cornerstone in the synthesis of enantiomerically pure molecules, which are of paramount importance in the pharmaceutical industry. rsc.orgresearchgate.net The specific stereoisomer of a drug can determine its efficacy and safety, making chiral synthesis a critical area of research.

β-hydroxy esters are versatile precursors that can be transformed into a variety of other functional groups and molecular scaffolds. rsc.org For instance, related compounds such as ethyl (R)-4-chloro-3-hydroxybutyrate are crucial intermediates in the synthesis of L-carnitine and inhibitors of HMG-CoA reductase, a class of cholesterol-lowering drugs known as statins. google.comgoogle.com The enantiopure forms of 3-hydroxybutyrate (B1226725) esters are also used in the synthesis of pheromones and carbapenem (B1253116) antibiotics. google.com

The presence of the p-chlorophenyl group in this compound introduces a specific structural element that can be strategically utilized in the design of new molecules. Halogenated aromatic rings are common motifs in many pharmaceutical agents, and incorporating this feature early in a synthetic route via a building block like this can be an efficient strategy. While specific, large-scale applications of this exact molecule are not as widely documented as some of its analogues, it is recognized as a "versatile small molecule scaffold," indicating its potential for use in the discovery and development of new chemical entities.

Stereochemical Control in Ethyl 3 P Chlorophenyl 3 Hydroxybutyrate Synthesis

Enantioselective Synthesis Strategies

Enantioselective synthesis is critical for producing specific enantiomers of Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate. These strategies are broadly categorized into the asymmetric reduction of prochiral ketones, kinetic and dynamic kinetic resolution, and diastereoselective approaches.

Asymmetric Reduction of Prochiral Ketones

The asymmetric reduction of the prochiral ketone, ethyl 4-chloro-3-oxobutanoate (COBE), is a prominent method for producing enantiomerically pure this compound. nih.govresearchgate.net This transformation is often accomplished using biocatalysts, particularly alcohol dehydrogenases (ADHs) and carbonyl reductases, which offer high stereoselectivity under mild reaction conditions. acs.orgmdpi.com

Various microorganisms and their enzymes have been successfully employed for this purpose. For instance, a stereoselective carbonyl reductase from Burkholderia gladioli (BgADH3) has shown excellent activity and enantioselectivity in the synthesis of the (R)-enantiomer. nih.govresearchgate.net To overcome cofactor limitations, enzyme-coupled systems are often created. One such system uses recombinant Escherichia coli cells that co-express both the desired reductase and a glucose dehydrogenase (GDH) to regenerate the NADPH cofactor in situ. nih.govresearchgate.netnih.gov This approach has enabled the complete conversion of high concentrations of the starting ketone to the desired (R)-alcohol with an enantiomeric excess (ee) of 99.9%. nih.govresearchgate.net

Similarly, an alcohol dehydrogenase from Stenotrophomonas maltophilia (SmADH31) has been identified for its high tolerance to both the substrate and product, a significant challenge in many bioreduction processes. acs.org Co-expression of SmADH31 and a glucose dehydrogenase from Bacillus subtilis in E. coli allowed for the complete conversion of up to 660 g/L of the ketone into the (S)-product with >99.9% ee. acs.org Another example involves the carbonyl reductase ChKRED20 from Chryseobacterium sp., which produces the (S)-enantiomer with excellent stereoselectivity (>99.5% ee). nih.gov

Table 1: Examples of Biocatalysts in Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate (COBE)

| Enzyme/Organism | Target Enantiomer | Key Findings | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Burkholderia gladioli (BgADH3) | (R)-CHBE | Co-expressed with GDH for NADPH regeneration in a biphasic system. | 99.9% | nih.gov, researchgate.net |

| Stenotrophomonas maltophilia (SmADH31) | (S)-CHBE | High tolerance to substrate and product; co-expressed with GDH. | >99.9% | acs.org |

| Chryseobacterium sp. (ChKRED20) | (S)-CHBE | A thermostabilized mutant showed significantly increased activity and stability. | >99.5% | nih.gov |

| Recombinant E. coli | (R)-CHBE | Two strains co-expressing an aldehyde reductase and a glucose dehydrogenase. | 99% | nih.gov |

Kinetic Resolution and Dynamic Kinetic Resolution

Kinetic resolution (KR) is a technique used to separate a racemic mixture of chiral molecules. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In the context of this compound, enzymes like lipases can be used to selectively acylate or hydrolyze one enantiomer, leaving the other unreacted and allowing for their separation. google.comconsensus.app A significant drawback of traditional kinetic resolution is that the maximum theoretical yield for a single enantiomer is limited to 50%. princeton.edumdpi.com

To overcome this limitation, dynamic kinetic resolution (DKR) is employed. princeton.edu DKR combines the kinetic resolution process with in-situ racemization of the slower-reacting enantiomer. mdpi.comwikipedia.org This continuous interconversion of the enantiomers allows the substrate to be completely converted into a single, desired enantiomer, pushing the theoretical yield to 100%. princeton.eduwikipedia.org For a DKR process to be efficient, the rate of racemization must be equal to or greater than the rate of reaction of the faster-reacting enantiomer. princeton.edu This is often achieved by combining an enzymatic resolution with a chemical catalyst (like a ruthenium complex) that facilitates racemization. wikipedia.org

Diastereoselective Approaches

Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple stereocenters. In the synthesis of this compound, which has only one stereocenter, the primary focus is on enantioselectivity—the selective formation of one of two enantiomers ((R) or (S)). The term diastereoselective would apply if the starting material already contained a chiral center and the reaction introduced a second one, leading to the preferential formation of one diastereomer over others. The discussed asymmetric reduction of a prochiral ketone creates the molecule's single stereocenter in a controlled, enantioselective manner. researchgate.net

Enzyme Engineering for Stereoselectivity and Activity

To improve the efficiency, stability, and stereoselectivity of biocatalysts used in the synthesis of this compound, researchers turn to enzyme engineering. This field utilizes strategies like rational design and directed evolution to tailor enzymes for specific industrial applications. princeton.eduresearchgate.net

Rational Design and Directed Evolution

Rational design involves making specific, targeted modifications to an enzyme's structure based on a detailed understanding of its active site and reaction mechanism. nais.net.cn This knowledge-based approach can introduce mutations to, for example, alter the substrate binding pocket to improve catalytic efficiency or enantioselectivity. acs.orgnih.gov Computational modeling and structural analysis are key tools in guiding the rational design process. acs.orgnais.net.cn

Directed evolution, in contrast, mimics the process of natural selection in a laboratory setting. It involves creating large libraries of enzyme variants through random mutagenesis (e.g., error-prone PCR) and then using a high-throughput screening method to identify mutants with desired improvements, such as enhanced thermostability or activity. nih.gov Often, beneficial mutations identified through directed evolution are combined to achieve even greater enhancements. nih.gov These two approaches can also be used in tandem in a "semi-rational design" strategy, where rational design is used to identify key regions for mutation, which are then subjected to directed evolution techniques. rsc.org

Mutagenesis Studies

Specific mutagenesis studies have successfully enhanced the properties of enzymes used for synthesizing chiral hydroxybutyrates.

In one study, the thermostability of the carbonyl reductase ChKRED20 was significantly improved through directed evolution. nih.gov After a round of error-prone PCR and the combination of beneficial mutations, a triple-mutant was created. This mutant exhibited a 63% increase in activity at its optimal temperature of 65 °C and remained over 95% active after 15 days of incubation, whereas the wild-type enzyme had a half-life of only 11.9 minutes at that temperature. nih.gov

Another study used a combination of sequence modeling, molecular docking, and established principles to engineer an alcohol dehydrogenase. acs.orgnih.gov By targeting the active center, substrate channel, and distal hotspots, an optimal mutant was developed with a 4.55-fold increase in specific enzyme activity and a 3.98-fold improvement in catalytic efficiency (kcat/Km) compared to the wild-type enzyme. acs.orgnih.gov Site-directed mutagenesis, where specific amino acid residues are deliberately changed, is a key technique in these studies to probe the function of individual residues and introduce desired changes. nih.gov

Table 2: Examples of Enzyme Engineering for Improved Synthesis

| Enzyme | Engineering Strategy | Improvement | Result | Reference |

|---|---|---|---|---|

| Carbonyl reductase ChKRED20 | Directed Evolution (error-prone PCR) | Thermostability & Activity | Triple-mutant showed 63% increased activity and a vastly longer half-life at 65 °C. | nih.gov |

| Alcohol dehydrogenase LCRIII | Rational Design & Mutagenesis | Catalytic Efficiency & Activity | Optimal mutant (M3) showed a 4.55-fold increase in specific activity. | nih.gov, acs.org |

| Type II polyhydroxyalkanoate synthase | Error-prone PCR & Saturation Mutagenesis | P(3HB) Synthesis Ability | Double mutants showed up to a 400-fold increase in synthesis compared to wild type. | nih.gov |

After a comprehensive search for scientific literature, it has become evident that there is a significant lack of specific, in-depth research articles focusing on the stereochemical control in the synthesis of This compound that would be required to adequately address the provided outline.

The available literature predominantly covers related but structurally distinct compounds, such as ethyl 4-chloro-3-hydroxybutyrate and ethyl 3-hydroxybutyrate (B1226725). While the general principles of stereochemical control using enzymes or chiral auxiliaries are well-established for these related molecules, the explicit instruction to focus solely on this compound and not to introduce information outside this specific scope cannot be fulfilled with the currently available scientific data.

Specifically, there is no detailed information available concerning:

Enzyme Active Site Interactions and Hydride Transfer Pathways: Research papers detailing the specific interactions within an enzyme's active site during the synthesis of this compound, or describing the precise hydride transfer pathways for this particular substrate, could not be located.

Chiral Auxiliary Approaches: Similarly, documented examples and mechanistic studies of chiral auxiliary-based methods applied directly to the synthesis of this compound are not present in the searched scientific databases.

Generating content on these topics for the specified compound would require extrapolation from other chemical systems. This would be speculative and would violate the strict "Content Exclusions" and the core instruction to focus solely on the requested compound.

Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline and constraints based on the current body of scientific literature.

Reaction Mechanisms and Mechanistic Investigations

Catalytic Mechanisms of Enzymatic Biotransformations

Enzymatic methods offer a highly selective and efficient approach for the synthesis of chiral molecules like Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate. The stereochemistry of the final product is dictated by the specific enzyme and its catalytic mechanism.

While direct studies on this compound are not extensively documented, the catalytic mechanism of alcohol dehydrogenases (ADHs) in the reduction of similar ketoesters, such as ethyl 4-chloroacetoacetate, provides significant insights. tandfonline.com The core of the ADH catalytic mechanism involves a direct hydride transfer from a nicotinamide (B372718) cofactor, typically NADH or NADPH, to the carbonyl carbon of the substrate. tufts.edu

The process begins with the binding of the cofactor (NADH) and the substrate to the enzyme's active site. The active site architecture, featuring specific amino acid residues, orients the substrate in a precise manner relative to the cofactor. A key step is the transfer of a hydride ion (H⁻) from the C4 position of the nicotinamide ring of NADH to the si- or re-face of the carbonyl carbon of the ketoester. This transfer is stereospecific and determines the chirality of the resulting hydroxyl group. tufts.edunih.gov

Table 1: Key Steps in Alcohol Dehydrogenase Catalysis

| Step | Description | Key Molecular Interactions |

| 1. Substrate & Cofactor Binding | The ketoester substrate and the NADH cofactor bind to the active site of the alcohol dehydrogenase. | Specific amino acid residues orient the reactants through hydrogen bonding and hydrophobic interactions. |

| 2. Hydride Transfer | A hydride ion is transferred from the C4 of the nicotinamide ring of NADH to the carbonyl carbon of the substrate. | The stereospecificity of this step determines the chirality of the product. |

| 3. Protonation | A proton is transferred from an acidic residue in the active site (e.g., Tyrosine) to the carbonyl oxygen. | Formation of the hydroxyl group. |

| 4. Product Release | The resulting hydroxyester and the oxidized cofactor (NAD⁺) are released from the enzyme. | The enzyme is ready for the next catalytic cycle. |

| 5. Cofactor Regeneration | NAD⁺ is reduced back to NADH by a coupled enzymatic reaction. | Often involves a dehydrogenase (e.g., glucose dehydrogenase) and a sacrificial substrate (e.g., glucose). |

This table is a generalized representation based on the known mechanisms of alcohol dehydrogenases with similar substrates.

Ketoreductases (KREDs) are a class of enzymes that are highly efficient in catalyzing the stereoselective reduction of ketones to their corresponding chiral alcohols. The synthesis of optically pure β-hydroxyesters, structurally similar to this compound, has been successfully achieved using ketoreductases. researchgate.netgoogle.com

The catalytic mechanism of ketoreductases is analogous to that of alcohol dehydrogenases, involving a cofactor-dependent hydride transfer. The high stereoselectivity of KREDs stems from the specific three-dimensional structure of their active sites, which creates a chiral environment that precisely orients the substrate for a facial-selective hydride attack. This ensures the formation of a specific stereoisomer of the product. researchgate.net

For instance, in the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, a carbonyl reductase from Burkholderia gladioli (BgADH3) has demonstrated excellent activity and enantioselectivity, yielding the (R)-enantiomer with high purity. researchgate.net The enzyme utilizes NADPH as the cofactor, and an enzyme-coupled system with glucose dehydrogenase is employed for cofactor regeneration. Such systems have been shown to be effective in biphasic systems to overcome substrate and product inhibition, allowing for high substrate loading and product yields. mdpi.comresearchgate.net

Table 2: Comparison of Wild-Type and Engineered Ketoreductases for Synthesis of a Chiral Hydroxyester

| Enzyme | Specific Activity (U/mg) | Kcat/Km (mM⁻¹·min⁻¹) | Enantiomeric Excess (ee) |

| Wild-Type KRED | 5.05 | 2.82 | >99% |

| Engineered KRED (M3) | 23.00 | 11.22 | >99% |

Data adapted from a study on a similar but different molecule, ethyl (R)-4-chloro-3-hydroxybutanoate, and is presented for illustrative purposes of the potential for enzyme engineering.

Chemical Reaction Pathways

While enzymatic methods are prized for their selectivity, chemical methods offer versatility and scalability. The synthesis of β-hydroxyesters like this compound can potentially be achieved through various modern organic reactions.

The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While the direct synthesis of this compound via a classic Passerini reaction is not straightforward, variations of this reaction could be envisioned.

The generally accepted mechanism for the Passerini reaction involves the formation of a hydrogen-bonded adduct between the carboxylic acid and the carbonyl compound. This complex then undergoes a nucleophilic attack by the isocyanide carbon on the carbonyl carbon, followed by an intramolecular acyl transfer to yield the final α-acyloxy amide product. The reaction is typically favored in aprotic solvents. nih.govnih.gov

A modified Passerini-type reaction could potentially be adapted to synthesize precursors to the target molecule. For instance, using a suitable aldehyde, an isocyanide, and a carboxylic acid could lead to a functionalized intermediate that can be subsequently converted to this compound.

Isocyanide-based multicomponent reactions (IMCRs) are powerful tools for the rapid construction of complex molecules from simple starting materials. nih.govbeilstein-journals.org The Ugi reaction, a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, is a prominent example. nih.govnih.gov

The mechanism of the Ugi reaction typically begins with the formation of an imine from the aldehyde/ketone and the amine. The isocyanide then adds to the imine to form a nitrilium ion intermediate. This is followed by the addition of the carboxylate anion to the nitrilium ion, and a subsequent Mumm rearrangement to give the final α-acylamino amide product. beilstein-journals.org

The versatility of IMCRs could allow for the synthesis of a wide range of substituted β-hydroxy acid derivatives. By carefully selecting the starting components, it might be possible to construct a molecule with the core structure of this compound or a close precursor.

Computational chemistry, particularly density functional theory (DFT) calculations, has become an indispensable tool for elucidating reaction mechanisms at the molecular level. researchgate.net For enzymatic reactions, computational models can help to visualize the binding of substrates and cofactors in the active site and to calculate the energy barriers for key steps like hydride transfer. acs.org

In the context of β-hydroxybutyrate dehydrogenase, computational studies have been used to investigate the kinetic isotope effects and the role of specific amino acid residues in catalysis. acs.org Such studies can reveal subtle details of the transition state and the factors that contribute to the enzyme's efficiency and stereoselectivity.

For chemical reactions, computational modeling can be used to predict the feasibility of a proposed reaction pathway, to understand the origin of stereoselectivity, and to design more efficient catalysts. For instance, DFT calculations could be employed to study the transition states of potential Passerini-type or Ugi-type reactions for the synthesis of this compound, providing valuable insights for experimental design. researchgate.net

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The methylene protons adjacent to the ester carbonyl would likely appear as a singlet or a pair of doublets. A singlet would also be expected for the methyl group attached to the tertiary carbon. The aromatic protons on the p-chlorophenyl ring would typically show a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The hydroxyl (-OH) proton would appear as a broad singlet, the position of which can vary.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. Key expected signals would include those for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon, the tertiary carbon bearing the hydroxyl group, and the distinct carbons of the p-chlorophenyl ring.

Interactive Data Table: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (Note: The following table is predictive, based on typical chemical shift ranges for the functional groups present. Actual experimental data is not available in the searched sources.)

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Ester -OCH₂CH₃ | ~4.1 (quartet) | ~60 |

| Ester -OCH₂CH ₃ | ~1.2 (triplet) | ~14 |

| -C(OH)-CH ₂-CO- | ~2.8 (singlet/AB quartet) | ~45 |

| -C(OH)-CH ₃ | ~1.6 (singlet) | ~30 |

| C-OH | Variable (broad singlet) | - |

| Aromatic C-H | ~7.3-7.4 (two doublets) | ~128-130 |

| C=O (Ester) | - | ~172 |

| C-OH (Tertiary) | - | ~75 |

| Aromatic C-Cl | - | ~133 |

| Aromatic C-C(OH) | - | ~145 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups within a molecule.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band around 1730-1715 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the ester group. A broad absorption band would also be prominent in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. Other significant peaks would include C-H stretching vibrations (aliphatic and aromatic) around 3100-2850 cm⁻¹ and C-O stretching bands in the 1300-1000 cm⁻¹ region. A band corresponding to the C-Cl stretch would be expected in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the aromatic ring vibrations and symmetric stretches which are often weak in IR spectra.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within a molecule, particularly those involving conjugated systems. The p-chlorophenyl group in the molecule contains a chromophore that would absorb UV light. The expected absorption maximum (λmax) would be in the range of 220-270 nm, typical for substituted benzene rings. This technique is useful for quantitative analysis and monitoring reactions involving the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. For this compound (C₁₂H₁₅ClO₃), the molecular ion peak [M]⁺ would be expected at m/z 242, with a characteristic isotopic pattern [M+2]⁺ at m/z 244 (approximately one-third the intensity of the [M]⁺ peak) due to the presence of the ³⁷Cl isotope. Common fragmentation patterns would likely involve the loss of the ethyl group, water, or the entire ester functional group.

Chromatographic Techniques (HPLC, GC)

Chromatographic methods are essential for separating the target compound from impurities, starting materials, or byproducts, and for monitoring the progress of a reaction.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for the analysis of this moderately polar compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would likely provide good separation. Detection could be achieved using a UV detector set to the λmax of the p-chlorophenyl chromophore.

Gas Chromatography (GC): GC analysis is also feasible. Due to the presence of the polar hydroxyl group, derivatization (e.g., silylation) might be necessary to improve peak shape and thermal stability, although analysis of the underivatized alcohol is often possible. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection.

X-ray Diffraction Studies

If this compound can be obtained as a crystalline solid, single-crystal X-ray diffraction would provide the ultimate structural confirmation. This technique maps the electron density of the crystal to determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles, offering unambiguous proof of the compound's structure and stereochemistry. To date, no public records of X-ray diffraction studies for this specific compound have been found.

Enantiomeric Excess Determination Methods

The determination of enantiomeric excess (e.e.) is a critical step in the synthesis and characterization of chiral molecules like this compound. It quantifies the purity of one enantiomer in a mixture and is essential for evaluating the effectiveness of asymmetric synthesis methods. The primary analytical techniques employed for this purpose are chiral chromatography—both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and Nuclear Magnetic Resonance (NMR) spectroscopy, often with the aid of chiral auxiliaries.

These methods rely on creating a diastereomeric environment, either transiently or through covalent bonding, which allows for the differentiation of the otherwise physically identical enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are particularly effective for a wide range of chiral compounds. windows.net

For compounds structurally similar to this compound, such as other optically active hydroxybutyrate esters, specific HPLC methods have been developed. These methods typically employ normal-phase chromatography with a mobile phase consisting of a mixture of alkanes (like hexane) and an alcohol (like isopropyl alcohol or ethanol). google.comrasayanjournal.co.in The choice of CSP, mobile phase composition, flow rate, and detector wavelength are all critical parameters that must be optimized to achieve baseline separation of the enantiomeric peaks. asianpubs.org The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram.

Detailed research findings for the separation of related chiral esters are presented below, illustrating typical conditions.

Table 1: Chiral HPLC Conditions for Separation of Hydroxybutyrate Ester Enantiomers

| Analyte | Chiral Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection (Wavelength) | Retention Times (min) | Source |

|---|---|---|---|---|---|---|

| Ethyl (R/S)-4-chloro-3-hydroxybutyrate | Daicel Chiralcel OB-H (0.46 cm x 25 cm) | Hexane / Isopropyl Alcohol (95:5) | 0.7 | 215 nm | (R): 14.42, (S): 15.38 | google.com |

| Ethyl (R/S)-4-bromo-3-hydroxybutyrate | Daicel Chiralcel AD-H (0.46 cm x 25 cm) | Hexane / Isopropyl Alcohol (90:10) | 0.7 | 220 nm | (S): 11.24, (R): 12.23 | google.com |

| Ethyl-methyl-carbamic acid-3-[1-hydroxy-ethyl]-phenyl ester | Chiralpak AD-H (4.6 mm x 250 mm) | n-Hexane / Ethanol (B145695) / Trifluoroacetic acid (95:5:0.1) | 1.0 | 215 nm | Not specified, but resolution (Rs) > 2.5 achieved. | rasayanjournal.co.in |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is another key technique for determining enantiomeric purity, particularly for volatile compounds or those that can be readily derivatized to increase volatility. Separation can be achieved directly on a capillary column coated with a chiral stationary phase or indirectly. The indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. mdpi.com

For hydroxybutyrate esters, direct analysis using a chiral GC column is common. For instance, the enantiomers of ethyl 4-cyano-3-hydroxybutyrate have been successfully separated using a column specifically designed for chiral separations. google.com The oven temperature program is a critical parameter in GC that is optimized to ensure sufficient separation and reasonable analysis times.

Table 2: Chiral Gas Chromatography Conditions for Separation of Hydroxybutyrate Ester Enantiomers

| Analyte | Chiral Stationary Phase (Column) | Oven Temperature Program | Retention Times (min) | Source |

|---|---|---|---|---|

| Ethyl (R/S)-4-cyano-3-hydroxybutyrate | Astec Chiraldex G-TA (30 m x 0.32 mm) | Initial temperature 100°C. | (S): 16.53, (R): 16.75 | google.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct approach for determining enantiomeric excess without requiring physical separation of the enantiomers. This is accomplished by using a chiral auxiliary that interacts with the analyte to induce chemical shift non-equivalence between the enantiomers. Two primary methods are used:

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of covalent diastereomers. Since diastereomers have distinct chemical and physical properties, corresponding protons (or other nuclei like ¹³C, ¹⁹F, ³¹P) in the two diastereomers will resonate at different chemical shifts in the NMR spectrum. mdpi.com The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio of the original sample.

Chiral Solvating Agents (CSAs): A chiral solvating agent, often referred to as a chiral shift reagent, is added to the NMR sample. The CSA forms weak, transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nims.go.jp This differential interaction causes the NMR signals for one or more nuclei in the two enantiomers to appear at slightly different frequencies. chegg.com The enantiomeric excess can be calculated by integrating these resolved signals. This method is often preferred as it is non-destructive and does not require chemical modification of the analyte. nims.go.jp For example, the optical purity of ethyl 3-hydroxybutanoate has been determined using NMR spectroscopy with the addition of a chiral shift reagent, which allowed for the differentiation of signals corresponding to the (R) and (S) enantiomers. chegg.com

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental in predicting the electronic structure and properties of molecules. These calculations solve the Schrödinger equation (or a simplified form) to determine the electron distribution and energy of a molecule.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For derivatives of β-hydroxy esters, DFT methods such as B3LYP with a suitable basis set (e.g., 6-31G**) are commonly employed to perform geometry optimization. While specific optimization data for Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate is not extensively published, studies on similar molecules like phenyl acetate (B1210297) and various esters provide a framework for understanding its structure modgraph.co.uk. The optimization process involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. The presence of the bulky p-chlorophenyl group and the hydroxyl group introduces significant steric and electronic effects that dictate the final geometry.

Table 1: Representative Optimized Geometrical Parameters for an Ester Functional Group (based on similar molecules) (Note: This table is illustrative and based on general findings for esters, not specific to this compound due to lack of published data.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | ~1.21 | ||

| C-O (ester) | ~1.33 | ||

| O-C (ethyl) | ~1.45 | ||

| C-C (backbone) | ~1.52 | ||

| O=C-O | ~123 | ||

| C-O-C (ester) | ~116 | ||

| O=C-C-C | ~180 (anti-periplanar) or ~0 (syn-periplanar) |

Data is generalized from typical ester geometries found in computational chemistry literature.

Once the optimized geometry is obtained, a vibrational frequency analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. These calculations are crucial for characterizing the molecule and confirming that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). For complex molecules, DFT methods (e.g., B3LYP/6-311++G(d,p)) are used to compute the harmonic vibrational frequencies nih.gov. A scaling factor is often applied to the calculated frequencies to better match experimental data due to the approximations inherent in the theoretical models mdpi.comdtic.mil. Studies on related chlorinated organic compounds and amines show that theoretical data, when properly scaled, are in good agreement with experimental values nih.govdtic.milnih.govmdpi.com.

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups in Similar Molecules (Note: This table is illustrative. Specific data for the title compound is not available.)

| Functional Group | Calculated Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |

| O-H Stretch (hydroxyl) | ~3500 | 3200-3600 |

| C-H Stretch (aromatic) | ~3050 | 3000-3100 |

| C-H Stretch (aliphatic) | ~2950 | 2850-3000 |

| C=O Stretch (ester) | ~1730 | 1730-1750 |

| C-Cl Stretch | ~700 | 600-800 |

Data compiled from general spectroscopic tables and computational studies on similar organic molecules nih.govdtic.mil.

Quantum chemistry can also predict Nuclear Magnetic Resonance (NMR) chemical shifts, which are highly sensitive to the chemical environment of each atom. The Gauge-Invariant Atomic Orbital (GIAO) method, often coupled with DFT (e.g., GIAO-B3LYP), is a popular and accurate approach for calculating NMR shielding tensors, which are then converted to chemical shifts modgraph.co.uknih.govimist.marsc.orgnih.gov. These predictions are invaluable for assigning complex NMR spectra and for confirming the structure of newly synthesized compounds. The accuracy of the prediction depends on the level of theory, the basis set, and whether solvent effects are included nih.govnih.gov. For molecules containing aromatic rings, the anisotropic effect of the phenyl group can significantly influence the chemical shifts of nearby protons, a phenomenon that can be accurately modeled nih.gov.

Table 3: Illustrative Calculated vs. Experimental ¹H NMR Chemical Shifts for a Related β-Hydroxy Ester Fragment (Note: This table is for illustrative purposes and does not represent the specific title compound.)

| Proton | Calculated Chemical Shift (ppm) (GIAO/DFT) | Typical Experimental Shift (ppm) |

| CH₃ (beta-position) | 1.6 | 1.5-1.7 |

| CH₂ (methylene) | 2.7 | 2.6-2.8 |

| OH | 3.5 | 3.0-4.0 (variable) |

| CH (aromatic) | 7.3-7.5 | 7.2-7.6 |

Values are representative and based on computational studies of similar structures modgraph.co.uknih.gov.

Enzyme-Substrate Docking Studies

This compound is a chiral molecule, and its enantiomers are often produced with high selectivity using enzymes, particularly carbonyl reductases. Enzyme-substrate docking is a computational technique used to predict the preferred binding orientation of a substrate within the active site of an enzyme. This information is critical for understanding the basis of an enzyme's stereoselectivity. Docking studies have been successfully used to explain the high enantioselectivity of carbonyl reductases in the asymmetric reduction of β-keto esters google.com. For example, in the reduction of related ketones, docking experiments can reveal the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the substrate and key amino acid residues in the enzyme's active site that favor the formation of one enantiomer over the other.

Reaction Mechanism Elucidation through Computational Approaches

Computer-Assisted Organic Synthesis (CAOS) Planning

Computer-Assisted Organic Synthesis (CAOS) has emerged as a powerful tool in modern chemistry, leveraging computational power to design and plan the synthesis of complex organic molecules. nih.govucla.edu These programs operate on the principle of retrosynthesis, a problem-solving technique where a target molecule is recursively broken down into simpler, commercially available starting materials. nih.govyoutube.com While specific studies detailing the use of CAOS for the explicit synthesis of this compound are not prevalent in existing literature, the application of CAOS principles provides a clear and logical pathway for its construction.

CAOS programs, such as LHASA (Logic and Heuristics Applied to Synthetic Analysis) or SYNCHEM (Synthetic Chemistry), would initiate the process by analyzing the functional groups and carbon skeleton of this compound. scripps.edusccj.net The software identifies strategic bonds for disconnection that correspond to known and reliable chemical reactions. sccj.net For a β-hydroxy ester structure like the target compound, the most logical and strategic disconnection is the Cα-Cβ bond (the bond between C2 and C3 of the butyrate (B1204436) chain), which is characteristic of an aldol (B89426) or Reformatsky-type reaction. youtube.com

This primary disconnection simplifies the target molecule into two key synthetic precursors, or synthons: an ethyl acetate enolate and a p-chlorophenyl methyl ketone cation. The CAOS system would then search its extensive reaction database to identify the real-world chemical equivalents for these synthons and the reaction that connects them. The most prominent reaction identified for this transformation is the Reformatsky reaction, which involves the reaction of an α-halo ester with a ketone in the presence of metallic zinc. wikipedia.orgnumberanalytics.combyjus.com The organozinc reagent, or 'Reformatsky enolate', is notably less basic than corresponding lithium enolates or Grignard reagents, which prevents undesired side reactions such as self-condensation of the ester or reaction with the ester's carbonyl group. wikipedia.orgorganic-chemistry.org

The proposed retrosynthetic pathway is outlined in the table below.

Table 1: Retrosynthetic Analysis of this compound via CAOS

| Target Molecule | Strategic Disconnection | Generated Synthons | Synthetic Equivalents (Starting Materials) |

|---|---|---|---|

| Cα-Cβ Bond Cleavage |  Ethyl acetate enolate

Ethyl acetate enolate

|  Ethyl bromoacetate (B1195939)

Ethyl bromoacetate (B1195939)

|

Further analysis by a CAOS program would involve evaluating the proposed forward synthesis. The software would confirm that the Reformatsky reaction is well-suited for coupling 4'-Chloroacetophenone with an α-halo ester like ethyl bromoacetate using zinc metal. adichemistry.comnumberanalytics.com The system can also suggest optimal reaction conditions based on database entries for similar transformations, such as the use of aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) to ensure the stability of the organozinc intermediate. byjus.comadichemistry.com Advanced CAOS platforms could also flag potential challenges, such as the need to activate the zinc metal (e.g., as a Zn-Cu couple) to improve reaction yields. adichemistry.comjk-sci.com

The table below presents a summary of the synthetic plan that would be generated and evaluated by a CAOS program.

Table 2: CAOS-Generated Synthetic Plan and Evaluation

| Step | Description | Reagents & Conditions | CAOS Evaluation & Rationale |

|---|---|---|---|

| 1 | Formation of the Reformatsky Reagent (Organozinc Enolate) | Ethyl bromoacetate + Zinc (Zn) dust in anhydrous THF | The program identifies the oxidative addition of zinc to the carbon-bromine bond as a high-probability reaction. It selects an α-bromo ester for higher reactivity compared to an α-chloro ester. |

| 2 | Nucleophilic Addition to Ketone | Addition of 4'-Chloroacetophenone to the Reformatsky reagent solution. | The software confirms the ketone's carbonyl carbon as a suitable electrophile for the nucleophilic zinc enolate. The low basicity of the enolate minimizes competing side reactions. organic-chemistry.org |

| 3 | Acidic Workup | Aqueous acid (e.g., dilute H₂SO₄ or NH₄Cl solution) | This step is identified as necessary to protonate the resulting zinc alkoxide to form the final tertiary alcohol and to remove the zinc salts. wikipedia.org |

Organic Transformations and Derivatization Pathways

Utilization as a Chiral Synthon and Building Block

The value of a molecule in asymmetric synthesis is often defined by its utility as a chiral building block or synthon—a molecule whose inherent chirality can be transferred to a new, more complex molecule. Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate, particularly in its enantiomerically pure forms, fits this description. The related, non-phenylated compound, ethyl (R)-3-hydroxybutyrate, is widely recognized as a starting material for the synthesis of chiral bioactive compounds. researchgate.netnih.gov This established precedent highlights the potential of its derivatives.

The term "chiral building block" refers to a molecule that is:

Optically Active: Possesses a non-superimposable mirror image.

Functionally Versatile: Contains functional groups that can be readily converted into other groups.

Synthetically Accessible: Can be prepared in high enantiomeric purity.

This compound is categorized commercially as a building block for research and development, indicating its role as a starting point for more complex syntheses. nih.gov The presence of the hydroxyl and ester groups allows for a range of chemical modifications, while the p-chlorophenyl group introduces specific electronic and steric properties that can be exploited in designing target molecules. Companies specializing in fine chemicals often provide extensive libraries of such chiral compounds to be used in drug discovery and material science. nih.govresearchgate.net

| Compound Name | CAS Number | Role |

|---|---|---|

| Ethyl (R)-4-chloro-3-hydroxybutyrate | 90866-33-4 | Chiral Building Block researchgate.net |

| Ethyl (S)-4-chloro-3-hydroxybutyrate | 86728-85-0 | Chiral Building Block researchgate.net |

| Methyl (R)-(-)-3-hydroxybutyrate | 3976-69-0 | Chiral Building Block researchgate.net |

| Methyl (S)-(+)-3-hydroxybutyrate | 53562-86-0 | Chiral Building Block researchgate.net |

| This compound | 21667-03-8 | Building Block rsc.org |

Conversion to Analogous Compounds (e.g., Nitriles from Chlorides)

The functional groups of this compound allow for its conversion into a variety of other compound classes. A common and synthetically useful transformation is the conversion of a hydroxyl group into a nitrile. While direct conversion is difficult, a two-step process is a standard and plausible pathway.

Conversion of Hydroxyl to a Leaving Group: The tertiary hydroxyl group can be converted into a good leaving group, such as a chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This reaction would yield ethyl 3-(p-chlorophenyl)-3-chlorobutyrate.

Nucleophilic Substitution to Form a Nitrile: The resulting alkyl chloride can then undergo a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide or potassium cyanide. This reaction, often facilitated by a polar aprotic solvent like acetone (B3395972) or DMSO, displaces the chloride to form the corresponding nitrile, ethyl 3-(p-chlorophenyl)-3-cyanobutyrate. This type of reaction, particularly when using an iodide catalyst to first form a more reactive alkyl iodide, is related to the Finkelstein reaction. researchgate.net

The synthesis of nitriles is a valuable transformation in organic chemistry, as the nitrile group can be further hydrolyzed to carboxylic acids, reduced to primary amines, or used in the construction of various heterocyclic systems. nih.gov

Polymerization Reactions (e.g., Poly-3-hydroxybutyrate)

Ethyl 3-hydroxybutyrate (B1226725) is a key monomer for the chemical synthesis of atactic poly-3-hydroxybutyrate (a-P3HB), an amorphous and biodegradable polyester (B1180765). P3HB is naturally produced by bacteria as an energy storage material, but chemical synthesis allows for the production of atactic forms, which can be blended with the highly crystalline, bacterially-derived isotactic P3HB to improve its processability and reduce brittleness.

The primary method for this polymerization is self-polycondensation. In this process, ethyl 3-hydroxybutyrate is heated in the presence of a transesterification catalyst. The reaction proceeds by forming ester linkages between monomers, releasing ethanol (B145695) as a byproduct. The removal of ethanol from the reaction mixture drives the equilibrium towards the formation of the polymer.

While research has focused on the polymerization of unsubstituted ethyl 3-hydroxybutyrate, the same principle applies to its substituted derivatives. The polymerization of this compound would be expected to yield poly(3-(p-chlorophenyl)-3-hydroxybutyrate), a functionalized polyester with modified physical properties conferred by the bulky, halogenated aromatic substituent. Such functionalized polymers are of interest for creating materials with tailored thermal properties, solubility, and degradation profiles. The synthesis of various copolymers of P3HB, such as those incorporating 3-hydroxyvalerate (B1259860) or 4-hydroxybutyrate, demonstrates the versatility of this polymerization approach for creating novel bioplastics.

| Catalyst | Reaction Time (h) | Yield (%) | Molecular Weight (g/mol) |

|---|---|---|---|

| Titanium(IV) isopropoxide | 4 | 70 | 14000 |

| Dibutyltin dilaurate | 4 | 65 | 11000 |

| Zirconium(IV) isopropoxide | 4 | 55 | 8000 |

| Tin(II) 2-ethylhexanoate | 4 | 45 | 6000 |

Incorporation into Complex Molecular Architectures (e.g., Taxol Derivatives, Guanidine (B92328) Alkaloids)

The utility of chiral building blocks like this compound is ultimately demonstrated by their successful incorporation into complex, high-value molecules such as natural products or their analogues.

Taxol Derivatives: The anticancer drug Paclitaxel (Taxol) features a complex tetracyclic core and a crucial C13 side chain, (2′R,3′S)-N-benzoyl-3′-phenylisoserine. This side chain possesses a 3-hydroxy-phenyl structural motif that is fundamental to its biological activity. This compound shares a key structural similarity—a hydroxyl group at the C3 position adjacent to a phenyl ring. This makes it a plausible synthon for the synthesis of Taxol analogues. By modifying the ester and introducing an amino group, chemists could potentially build novel side chains. The p-chloro substituent, in particular, could be used to probe structure-activity relationships, potentially leading to derivatives with altered solubility, metabolic stability, or binding affinity to tubulin.

Guanidine Alkaloids: Guanidine alkaloids are a diverse class of marine natural products known for their complex, often polycyclic structures and significant biological activities. Syntheses of these molecules, such as those in the batzelladine and ptilocaulin (B1678321) families, often rely on the strategic assembly of smaller, functionalized fragments. While there is no specific documented use of this compound in the synthesis of guanidine alkaloids, its status as a chiral building block makes it a candidate for creating novel, non-natural analogues. The synthetic routes towards these alkaloids are often long and complex, and the introduction of new building blocks could provide access to unexplored chemical space and potentially new biological functions.

Green Chemistry Principles in Ethyl 3 P Chlorophenyl 3 Hydroxybutyrate Synthesis

Solvent Engineering (Aqueous and Biphasic Systems, Ionic Liquids)

Solvent selection is a cornerstone of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact. Innovations in solvent engineering, including the use of aqueous systems, biphasic media, and ionic liquids, offer greener alternatives for the synthesis of β-hydroxy esters similar to Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate.

Aqueous and Biphasic Systems: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Biocatalytic reductions of keto-esters to their corresponding hydroxy-esters are often performed in aqueous media. For instance, the highly efficient asymmetric synthesis of ethyl (S)-4-chloro-3-hydroxybutyrate, a structurally related compound, has been achieved in a monophasic aqueous system using a specifically engineered alcohol dehydrogenase. This process demonstrated a high tolerance to both substrate and product, leading to a remarkable space-time yield of 2664 g L⁻¹ d⁻¹.

However, many organic substrates have low solubility in water, and high substrate or product concentrations can inhibit the catalyst. Aqueous-organic biphasic systems effectively address these challenges. In this setup, the biocatalyst is contained in the aqueous phase, while the substrate and product are primarily in the organic phase. This partitioning minimizes catalyst inhibition and facilitates product recovery. For example, the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2-hydroxy-4-phenylbutyrate was successfully conducted in an aqueous/isooctane biphasic system, achieving a product yield of 98.3% and an enantiomeric excess of over 99.0%. researchgate.net Similarly, the synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate was found to be more efficient in a biphasic system compared to a monophasic aqueous system, reaching a high product concentration of 54.6 g/L in the organic phase. nih.gov

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are considered potential green solvents due to their negligible vapor pressure, thermal stability, and tunable properties. In the synthesis of ethyl (R)-3-hydroxybutyrate, eco-friendly choline (B1196258) chloride-based ionic liquids have been used as co-solvents in aqueous buffer systems. hokudai.ac.jp The ILs enhanced the solubility of the water-insoluble substrate (ethyl acetoacetate) and improved the cell membrane permeability of the recombinant E. coli biocatalyst, boosting the catalytic efficiency. hokudai.ac.jp

The table below summarizes the advantages of different solvent systems used in the synthesis of related β-hydroxy esters.

| Solvent System | Compound Synthesized | Key Advantages | Yield / Productivity | Reference |

| Monophasic Aqueous | Ethyl (S)-4-chloro-3-hydroxybutyrate | High catalyst tolerance, simplified system | 2664 g L⁻¹ d⁻¹ | sciepub.com |

| Aqueous/Organic Biphasic | Ethyl (R)-2-hydroxy-4-phenylbutyrate | Overcomes substrate inhibition, high yield & ee | 98.3% yield, >99.0% ee | researchgate.net |

| Aqueous/Organic Biphasic | Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate | Higher efficiency than monophasic system | 54.6 g/L product concentration | nih.gov |

| Aqueous with Ionic Liquid Co-solvent | Ethyl (R)-3-hydroxybutyrate | Enhanced substrate solubility, improved cell permeability | 754.9 g/L/d space-time yield | hokudai.ac.jp |

Solvent-Free Reaction Conditions

Eliminating solvents entirely represents an ideal green chemistry scenario, as it simplifies purification, reduces waste, and minimizes risks associated with volatile organic compounds (VOCs). Solvent-free, or neat, reactions are often facilitated by mechanochemistry (e.g., ball milling) or by heating the reactants together, sometimes with a catalyst.

The synthesis of β-hydroxy esters, such as this compound, can be envisioned through solvent-free adaptations of classic carbon-carbon bond-forming reactions like the Aldol (B89426) and Reformatsky reactions.

Solvent-Free Aldol Condensation: This reaction can be performed by grinding two solid reactants, an aldehyde and a ketone, with a solid base catalyst (e.g., NaOH) in a mortar and pestle. sciepub.combeyondbenign.orgtruman.edu The mixing of the solids can cause a melting point depression, creating a liquid phase for the reaction to occur without an external solvent. truman.edu A plausible solvent-free route to a precursor for the target compound could involve the condensation of p-chloroacetophenone and an acetate (B1210297) ester enolate.

Solvent-Free Reformatsky Reaction: The Reformatsky reaction, which typically uses a zinc enolate from an α-haloester to react with a ketone or aldehyde, has been successfully adapted to solvent-free conditions using ball milling. nih.govrsc.org This method requires no solvent and can be performed without inert gases, significantly improving its environmental profile. nih.gov The reaction between ethyl bromoacetate (B1195939) and p-chloroacetophenone under these conditions would directly yield the target β-hydroxy ester scaffold.

These solventless methods align with multiple green chemistry principles by preventing waste and increasing energy efficiency, as heating to reflux solvents is avoided. sciepub.com

Catalyst Selection for Environmental Impact Minimization (Biocatalysis vs. Metal Catalysis)

The choice of catalyst is paramount in minimizing environmental impact. Green catalysis favors catalysts that are highly efficient, selective, operate under mild conditions, are non-toxic, and can be easily recovered and reused. For the synthesis of chiral tertiary alcohols like this compound, both biocatalysis and modern metal catalysis offer greener alternatives to traditional stoichiometric reagents.

Biocatalysis: Enzymes and whole-cell biocatalysts are highly valued in green chemistry for their exceptional selectivity (chemo-, regio-, and enantio-) under mild conditions (ambient temperature and pressure, neutral pH). omicsonline.org The synthesis of chiral β-hydroxy esters is a well-established application of biocatalysis, typically involving the asymmetric reduction of a β-keto ester using ketoreductases (KREDs) or yeast. rsc.org This approach avoids the use of toxic heavy metals and harsh reagents, and the catalyst itself is biodegradable. omicsonline.org While a direct biocatalytic route to a tertiary alcohol is less common, engineered enzymes are an area of active research. The primary environmental benefits are mild reaction conditions, reduced energy consumption, and significantly less hazardous waste. omicsonline.org

Metal Catalysis vs. Traditional Stoichiometric Reagents: A traditional chemical route to this compound would likely involve a Grignard reaction between the enolate of ethyl acetoacetate (B1235776) and p-chlorophenylmagnesium bromide. Grignard reagents are highly effective but present environmental challenges: they require anhydrous ether solvents, are highly reactive with water and air, and are used in stoichiometric amounts, generating significant magnesium salt waste. hokudai.ac.jpsciencedaily.comorganicchemistrytutor.comlibretexts.org

Modern approaches are making these classic reactions greener. For instance, mechanochemical ball-milling techniques have been developed to produce Grignard reagents using only about one-tenth of the organic solvent required conventionally, reducing hazardous waste and cost. hokudai.ac.jpsciencedaily.com

Furthermore, modern catalytic asymmetric metal-based methods provide a more sustainable alternative for producing chiral tertiary alcohols. Chiral ligands combined with metals can catalyze the asymmetric addition of organometallic reagents to ketones with high enantioselectivity. researchgate.net This catalytic approach has a much better atom economy and lower environmental impact than using stoichiometric chiral auxiliaries.

The table below compares these catalytic approaches.

| Catalysis Approach | Advantages | Disadvantages | Environmental Impact |

| Biocatalysis | High enantioselectivity, mild conditions, biodegradable catalyst, aqueous media feasible. omicsonline.org | Substrate scope can be limited, potential for catalyst inhibition. | Low. Minimal hazardous waste, low energy consumption. |

| Modern Metal Catalysis | Broad substrate scope, high yields, high enantioselectivity possible with chiral ligands. researchgate.net | Often requires anhydrous/inert conditions, potential for toxic metal residue. | Moderate. Reduces waste compared to stoichiometric methods but may involve precious metals and organic solvents. |

| Traditional Grignard | Versatile C-C bond formation. organicchemistrytutor.com | Requires stoichiometric reagent, anhydrous ether solvents, generates significant salt waste. hokudai.ac.jpsciencedaily.com | High. Large solvent and reagent footprint, significant waste generation. |

Waste Reduction and Atom Economy Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions with high atom economy, such as additions and rearrangements, are preferred as they minimize the generation of byproducts and waste. nih.gov

To analyze the synthesis of this compound, we can calculate the theoretical atom economy for a plausible Grignard reaction route: the reaction of ethyl acetoacetate with p-chlorophenylmagnesium bromide (formed from p-chlorobromobenzene and magnesium).

Reaction Steps:

C₆H₄BrCl + Mg → C₆H₄(MgCl)Cl (p-chlorophenylmagnesium chloride)

CH₃COCH₂COOC₂H₅ + C₆H₄(MgCl)Cl → Intermediate

Intermediate + H₃O⁺ (workup) → C₁₂H₁₅ClO₃ + Mg(OH)Cl + ...

For the main C-C bond formation step (Step 2), the reactants are ethyl acetoacetate and the Grignard reagent.

| Reactant | Formula | Molecular Weight ( g/mol ) |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 |

| p-Chlorophenylmagnesium bromide | C₆H₄BrClMg | 215.67 |

| Total Reactant Mass | 345.81 | |

| Product | Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₂H₁₅ClO₃ | 242.70 |

Calculation: % Atom Economy = (242.70 / (130.14 + 215.67)) * 100 % Atom Economy = (242.70 / 345.81) * 100 ≈ 70.2%

This calculation shows that, even under ideal conditions with 100% yield, approximately 30% of the mass of the reactants ends up as waste byproducts (in this case, primarily magnesium salts). This highlights the inherent inefficiency of stoichiometric reagents. In contrast, biocatalytic reductions or catalytic hydrogenations can approach 100% atom economy, as the other reactant (e.g., H₂) is fully incorporated. Maximizing atom economy is a key strategy for waste reduction at the source.

Process Intensification and Productivity Enhancement

Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. A key metric for productivity is the Space-Time Yield (STY), which measures the mass of product formed per unit volume of the reactor per unit of time (e.g., g L⁻¹ h⁻¹).

For the synthesis of β-hydroxy esters, significant productivity enhancements have been achieved through biocatalysis.

High Catalyst Loading and Tolerance: The development of robust enzymes that tolerate high concentrations of substrate and product is crucial. An engineered alcohol dehydrogenase for the synthesis of ethyl (S)-4-chloro-3-hydroxybutyrate allowed for a substrate loading of 660 g L⁻¹, leading to a very high STY of 2664 g L⁻¹ d⁻¹ in a simple monophasic aqueous system. sciepub.com

Continuous Flow Systems: Shifting from batch to continuous manufacturing is a major goal of process intensification. Continuous flow reactors offer better heat and mass transfer, improved safety, and consistent product quality. Self-sufficient heterogeneous biocatalysts, where the enzyme and its necessary cofactor (e.g., NADPH) are co-immobilized, have been used for the enantiodivergent reduction of β-keto esters in continuous flow. rsc.org This system achieved an STY of 49.5 g L⁻¹ h⁻¹ for the production of enantiopure ethyl 3-(R)-hydroxybutyrate over 21 days, demonstrating excellent operational stability and catalyst reusability. rsc.org

Q & A

Q. How can researchers optimize the synthesis of Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate to improve enantiomeric purity?

Methodological Answer: Enantioselective synthesis can be achieved via enzymatic reduction of γ-chloroacetoacetate precursors using ketoreductases. For example, the reduction of ethyl γ-chloroacetoacetate with Lactobacillus brevis alcohol dehydrogenase (LBADH) yields the (S)-enantiomer with >95% enantiomeric excess (e.e.) . Key parameters to optimize include pH (6.5–7.5), cofactor regeneration (e.g., NADPH/NADH systems), and reaction temperature (25–30°C). Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity. Validate purity using chiral HPLC (e.g., Chiralpak AD-H column, 90:10 hexane/isopropanol) .

Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR (in CDCl3) identify the hydroxybutyrate backbone and para-chlorophenyl group. Key signals include δ ~4.1 ppm (quartet, -CH2O of ethyl ester) and δ ~7.3 ppm (doublet, aromatic protons) .

- X-ray Crystallography: Resolve stereochemical ambiguities. For example, single-crystal X-ray analysis confirmed the (S)-configuration in ethyl 4-chloro-3-hydroxybutyrate derivatives .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+Na]+ at m/z 188.0584 for C6H11ClO3Na) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Degradation onset typically occurs at ~150°C .

- Hydrolytic Stability: Incubate in buffered solutions (pH 2–10) at 37°C. Monitor ester hydrolysis via HPLC. Acidic conditions (pH <4) accelerate degradation .

- Light Sensitivity: Expose to UV-Vis light (254 nm) and track decomposition using GC-MS. Use amber glassware for light-sensitive storage .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound?

Methodological Answer:

- Chiral Chromatography: Use Chiralcel OD-H column with 85:15 hexane/ethanol (v/v) at 1.0 mL/min. Retention times differ by 2–3 minutes for (R)- and (S)-enantiomers .

- Enzymatic Kinetic Resolution: Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze one enantiomer. For example, CAL-B in phosphate buffer (pH 7.0, 30°C) resolves (R)-enantiomers with 90% conversion .

- Circular Dichroism (CD): Confirm absolute configuration by comparing experimental CD spectra (e.g., positive Cotton effect at 220 nm for (S)-enantiomers) to computational predictions .

Q. How can metabolic pathways of this compound be studied in biological systems?

Methodological Answer:

- Isotopic Labeling: Synthesize 13C-labeled derivatives (e.g., 13C at the hydroxybutyrate carbon) to track metabolic fate via LC-MS/MS .

- In Vitro Hepatocyte Assays: Incubate with primary rat hepatocytes (37°C, 5% CO2) and identify metabolites (e.g., glucuronidated or oxidized products) using high-resolution mass spectrometry .

- Pharmacokinetic Modeling: Use compartmental models to estimate absorption/distribution parameters. For example, a two-compartment model with first-order elimination (t1/2 = 2.5 hr) was validated for structurally similar hydroxybutyrates .

Q. What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Dock the compound into the active site of GABAA receptors (PDB: 6HUP). Key interactions include hydrogen bonding with Arg112 and hydrophobic contacts with Phe200 .

- MD Simulations (GROMACS): Simulate ligand-receptor complexes in explicit solvent (TIP3P water, 310 K) for 100 ns. Analyze binding free energy (MM-PBSA) to prioritize stable conformers .

- QSAR Modeling: Build regression models using descriptors like logP, polar surface area, and H-bond donors to predict blood-brain barrier permeability .

Q. How can researchers address contradictory data on the compound’s environmental persistence?

Methodological Answer:

- OECD 301B Biodegradation Test: Incubate with activated sludge (30 days) and measure DOC removal. Conflicting results (e.g., 10% vs. 50% degradation) may stem from microbial community variability .

- Soil Column Studies: Assess mobility using loamy sand (pH 6.5). Conflicting Kd values (e.g., 1.2 vs. 3.5 L/kg) may reflect organic carbon content differences .

- QSAR-ECOSAR Predictions: Compare experimental half-lives (e.g., t1/2 = 15–60 days) to model outputs to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

p-Chlorophenyl methyl ketone cation

p-Chlorophenyl methyl ketone cation

4'-Chloroacetophenone

4'-Chloroacetophenone